molecular formula C8H8N4O B2584368 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine CAS No. 1516570-82-3

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine

Cat. No.: B2584368
CAS No.: 1516570-82-3
M. Wt: 176.179
InChI Key: SMKOOXNQYHVCAF-UHFFFAOYSA-N
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Description

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine (CAS Number: 1516570-82-3) is a high-purity heterocyclic compound featuring a 1,2,4-oxadiazole scaffold linked to a pyridin-3-amine moiety. This building block has a molecular formula of C 8 H 8 N 4 O and a molecular weight of 176.18 g/mol . Its structure, represented by the SMILES notation CC1=NOC(=N1)C2=NC=C(C=C2)N, integrates two privileged structures in medicinal chemistry, making it a valuable intermediate for the design and synthesis of novel bioactive molecules . The 1,2,4-oxadiazole ring system is recognized as a versatile and metabolically stable bioisostere for ester and amide functionalities, often employed to enhance the pharmacokinetic properties and target selectivity of lead compounds in drug discovery campaigns . Researchers utilize this specific compound as a key synthetic intermediate in developing molecules with potential pharmacological activities. Literature indicates that 1,2,4-oxadiazole-containing compounds demonstrate a broad spectrum of biological activities , including antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system effects . This product is provided as a solid and is intended for research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product-specific data and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKOOXNQYHVCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . This is followed by a cyclocondensation reaction to attach the oxadiazole ring to the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the behavior of other functional groups in biological systems . This allows the compound to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Physical Properties
Compound Core Structure Substituent Position Melting Point (°C) Key Functional Groups
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine Pyridine 6-oxadiazole, 3-amine Not reported Amine, oxadiazole
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde 2-oxadiazole 66–68 Aldehyde, oxadiazole
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde 3-oxadiazole 105–109 Aldehyde, oxadiazole
Navacaprant Quinoline 3-oxadiazole Not reported Quinoline, oxadiazole, piperidine

Biological Activity

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₈H₈N₄O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 1516570-82-3

Biological Activity Overview

The biological activity of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine has been explored in various studies, with a focus on its anticancer properties and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance:

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The IC₅₀ values were reported to be comparable to established chemotherapeutics like doxorubicin .
    • Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
  • Mechanism of Action :
    • The compound is believed to function through the induction of apoptosis via the activation of caspase pathways. In particular, it was noted that the presence of electron-withdrawing groups enhances biological activity by stabilizing the active conformation of the compound .

Case Studies

Several case studies have highlighted the efficacy and mechanisms of action for similar oxadiazole derivatives:

  • Study on Oxadiazole Derivatives :
    • A study evaluated a series of oxadiazole derivatives and found that those with specific substitutions exhibited increased potency against cancer cell lines, with some derivatives showing IC₅₀ values below 1 µM against MCF-7 cells .
  • Inhibition of Kinases :
    • Another investigation focused on the inhibitory effects of oxadiazole compounds on p38 MAPK, a kinase involved in cellular stress responses and inflammation. Some derivatives showed promising inhibitory activity, suggesting potential applications in inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameCell LineIC₅₀ Value (µM)Mechanism of Action
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amineMCF-7< 1Apoptosis via caspase activation
Oxadiazole Derivative AMEL-80.48Apoptosis induction
Oxadiazole Derivative BHCT1160.78Cell cycle arrest

Q & A

Q. What are the common synthetic routes for preparing 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions involving pyridine-3-amine derivatives and substituted oxadiazole precursors. For example, hydrazine hydrate and carbon disulfide in basic media can facilitate the formation of oxadiazole rings, as seen in analogous syntheses of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol derivatives . Optimization of reaction time (e.g., 6 hours at room temperature for Schiff base formation) and stoichiometric ratios (e.g., 1:1 molar ratios of amine to aldehyde) are critical for maximizing yield .

Q. Which spectroscopic techniques are most reliable for characterizing 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure, particularly the oxadiazole ring and pyridinyl substituents. Infrared (IR) spectroscopy helps identify functional groups like C=N and N-H stretches. Mass spectrometry (MS) provides molecular ion validation, while elemental analysis ensures purity .

Q. How can researchers address solubility challenges during biological assays for this compound?

The compound’s limited aqueous solubility can be mitigated by using polar aprotic solvents (e.g., DMSO) or ethanol-water mixtures (1:1) for recrystallization, as demonstrated in analogous triazole-pyridine derivatives . Surfactants or co-solvents like Tween-80 may also enhance solubility in in vitro assays.

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine to improve purity and scalability?

Advanced purification methods, such as column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC, are effective. Catalytic methods, like palladium-mediated coupling (e.g., Pd(PPh₃)₄ in DME:H₂O), can enhance regioselectivity and reduce byproducts in analogous pyridine-oxadiazole systems .

Q. How do structural modifications to the oxadiazole ring impact the compound’s biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., methyl at the 3-position of oxadiazole) enhance stability and target binding. Molecular docking simulations suggest that the oxadiazole ring participates in hydrogen bonding with enzyme active sites, as seen in COX-2 inhibitor studies .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., pH, solvent). Standardized protocols, such as the DPPH radical scavenging assay for antioxidants and MTT assays for cytotoxicity, should be employed. Comparative studies with structural analogs (e.g., triazole-thiol derivatives) can clarify mechanistic differences .

Q. How can computational modeling predict the stability of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine under varying pH conditions?

Density Functional Theory (DFT) calculations can model protonation states and degradation pathways. For instance, the oxadiazole ring’s resistance to hydrolysis at neutral pH contrasts with its susceptibility to acidic or basic conditions, as shown in pyridazine analogs .

Q. What analytical methods are recommended for detecting degradation products of this compound in long-term stability studies?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection is optimal. Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify oxidation products (e.g., hydroxylated derivatives) and substitution byproducts .

Q. How does the methyl group on the oxadiazole influence the compound’s reactivity in nucleophilic substitution reactions?

The 3-methyl group sterically hinders electrophilic attack at the oxadiazole’s 5-position, directing reactivity toward the pyridinyl amine. This is consistent with studies on 6-ethoxypyridazin-3-amine, where electron-donating substituents reduce electrophilic substitution rates .

Q. What in silico tools are most effective for predicting the pharmacokinetic properties of this compound?

Tools like SwissADME and pkCSM can predict absorption, distribution, and metabolism. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are valuable for assessing target binding and conformational stability, as applied in COX-2 inhibitor research .

Methodological Notes

  • Synthesis Optimization : Reaction monitoring via TLC or in situ IR ensures intermediate stability .
  • Data Validation : Cross-referencing NMR shifts with databases (e.g., PubChem) minimizes misassignment .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) to contextualize activity .

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